molecular formula C15H18ClNO B1445809 (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride CAS No. 1391541-13-1

(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride

Cat. No. B1445809
M. Wt: 263.76 g/mol
InChI Key: GSMJUVHGBWUTQK-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1391541-13-1 . It has a molecular weight of 263.77 . The IUPAC name for this compound is (1S)-1-[3-(benzyloxy)phenyl]ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO.ClH/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m0./s1 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .

Scientific Research Applications

Synthesis and Structural Properties

The synthesis and structural exploration of related compounds, such as novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrate the interest in developing compounds with specific structural features for potential applications. These studies often aim to understand the conformation and reactivity of these molecules, which could have implications for the design of new materials or pharmaceuticals (Issac & Tierney, 1996).

Biological Activity and Applications

Research on benzoxaboroles highlights the significant biological activity of compounds with specific structural motifs, similar to the one . Benzoxaboroles, for example, have shown wide applications from being building blocks in organic synthesis to exhibiting biological activity and being under clinical trials. This suggests potential research avenues for exploring the biological activities of (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride (Adamczyk-Woźniak et al., 2009).

Environmental and Health Impacts

Studies on carcinogen metabolites and their biomarkers, like those related to tobacco and cancer, provide insight into how structurally similar compounds might be metabolized and detected in biological systems. This area of research is crucial for understanding the potential environmental and health impacts of chemical exposures (Hecht, 2002).

Antioxidant Properties

The study of hydroxycinnamic acids (HCAs) and their structure-activity relationships offers insights into how specific structural features contribute to antioxidant activity. This research can inform the design of new antioxidants, potentially including derivatives of (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride (Razzaghi-Asl et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1S)-1-(3-phenylmethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMJUVHGBWUTQK-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride
Reactant of Route 4
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.